molecular formula C16H11ClN2O2 B7723867 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid

Cat. No.: B7723867
M. Wt: 298.72 g/mol
InChI Key: LHNPJAJWNKTFSO-CMDGGOBGSA-N
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Description

3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a 4-chlorophenyl substituent and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid typically involves multi-step reactions starting from readily available precursors. One common route includes:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through a cyclization reaction involving a 2-aminopyridine derivative and an appropriate aldehyde or ketone.

    Introduction of the 4-chlorophenyl group: This step often involves a substitution reaction where a halogenated imidazo[1,2-a]pyridine reacts with a 4-chlorophenyl reagent under basic conditions.

    Formation of the acrylic acid moiety: This can be done through a Heck reaction or a similar coupling reaction where the imidazo[1,2-a]pyridine derivative is coupled with an acrylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazo[1,2-a]pyridine core.

    Reduction: Reduction reactions can occur at the acrylic acid moiety, converting it to the corresponding alcohol.

    Substitution: The 4-chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products include oxidized derivatives of the imidazo[1,2-a]pyridine core.

    Reduction: Products include reduced derivatives of the acrylic acid moiety.

    Substitution: Products include substituted derivatives where the 4-chlorophenyl group is replaced by the nucleophile.

Scientific Research Applications

3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound is used in studies to understand its effects on cellular processes and its potential as a drug candidate.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and have similar chemical properties.

    4-Chlorophenyl derivatives: Compounds with a 4-chlorophenyl group exhibit similar reactivity in substitution reactions.

Uniqueness

3-(2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acrylic acid is unique due to the combination of its structural features, which confer specific reactivity and potential biological activity

Properties

IUPAC Name

(E)-3-[2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O2/c17-12-6-4-11(5-7-12)16-13(8-9-15(20)21)19-10-2-1-3-14(19)18-16/h1-10H,(H,20,21)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNPJAJWNKTFSO-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=CC(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NC(=C(N2C=C1)/C=C/C(=O)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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